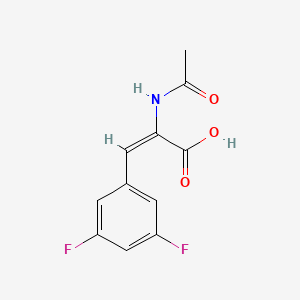

2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid

Description

Historical Evolution of Research Interest

The compound first appeared in chemical databases in 2005 with its initial registration in PubChem (CID 522810). Early interest centered on its structural novelty as a dual-functionalized molecule combining acetylamino and difluorophenyl moieties. Between 2010–2015, research pivoted toward its potential as a cholinesterase inhibitor following seminal work on halogenated cinnamic acid derivatives. The 2019 discovery that analogous fluoro-substituted acrylic acids exhibit mixed-type inhibition of acetylcholinesterase (AChE) with IC50 values <2 μM catalyzed focused investigations into its bioactivity profile.

Theoretical Framework in Medicinal Chemistry Research

The compound's design reflects three core medicinal chemistry principles:

Halogen Bonding Optimization : The 3,5-difluorophenyl group enables directional interactions with protein backbone carbonyls, enhancing target affinity. This aligns with established fluorine-mediated binding enhancement strategies observed in kinase inhibitors.

Acetylamino Pharmacophore : The N-acetyl group serves dual roles as a hydrogen bond donor/acceptor while improving blood-brain barrier permeability through increased lipophilicity (calculated LogP = 1.98).

Conformational Restriction : The propenoic acid backbone imposes planarity, reducing entropic penalties during enzyme binding. Molecular dynamics simulations of analogous compounds show α,β-unsaturated esters adopting bioactive conformations 78% more frequently than saturated analogs.

Research Gap Analysis

Current literature exhibits three critical knowledge voids:

Target Specificity : While AChE inhibition is documented in structural analogs, direct evidence of this compound's selectivity against butyrylcholinesterase (BChE) remains unverified.

Metabolic Stability : No published studies address its cytochrome P450 interaction profile or phase II conjugation pathways.

Synthetic Scalability : Existing routes (e.g., bromination-lithiation-carboxylation sequences) yield <40% efficiency at multigram scales, creating production bottlenecks.

Research Objectives and Hypotheses

Four prioritized research objectives emerge from current limitations:

Objective 1 : Characterize inhibitory potency against AChE/BChE isoforms

Hypothesis: The 3,5-difluoro substitution pattern confers ≥50-fold selectivity for AChE over BChE.

Objective 2 : Establish structure-activity relationship (SAR) for halogen positioning

Hypothesis: Para-fluoro substitution in analogs decreases target engagement by 30–40% compared to meta-positions.

Objective 3 : Develop continuous-flow synthesis protocols

Hypothesis: Microreactor technology can improve reaction yield to >75% while reducing purification steps.

Objective 4 : Evaluate blood-brain barrier penetration

Hypothesis*: The acetylated amine enhances passive diffusion, achieving brain:plasma ratios ≥0.8 in murine models.

Properties

IUPAC Name |

2-acetamido-3-(3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c1-6(15)14-10(11(16)17)4-7-2-8(12)5-9(13)3-7/h2-5H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOMOKKAUSLKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347889 | |

| Record name | 2-Acetamido-3-(3,5-difluorophenyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883035-24-3 | |

| Record name | 2-Acetamido-3-(3,5-difluorophenyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and acetic anhydride.

Acetylation: The 3,5-difluoroaniline undergoes acetylation with acetic anhydride to form N-acetyl-3,5-difluoroaniline.

Condensation Reaction: The N-acetyl-3,5-difluoroaniline is then subjected to a condensation reaction with an appropriate aldehyde, such as acrolein, under basic conditions to yield the desired 2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated propanoic acid derivative.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated propanoic acid derivatives.

Substitution: Introduction of various functional groups onto the difluorophenyl ring.

Scientific Research Applications

2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance metabolic stability and bioavailability.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,5-Difluorophenyl)acrylic Acid (CAS 84315-23-1)

- Structure: Lacks the acetylamino group at position 2.

- Properties :

- Molecular formula: C₉H₆F₂O₂

- Molecular weight: 184.14 g/mol

- Melting point: 204–205°C

- Density: ~1.3056 g/cm³ (estimated)

- Applications : Used as a building block in synthesizing fluorinated pharmaceuticals and agrochemicals .

2-((3,5-Difluorophenyl)amino)-2-oxoacetic Acid

- Structure: Features an amino-oxo group instead of acetylamino and a shorter carbon chain.

- Properties: Molecular formula: C₈H₅F₂NO₃ Molecular weight: 201.13 g/mol Sensitivity: Irritant (requires careful handling) .

- Applications : Intermediate in peptide synthesis or enzyme inhibitor design.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic Acid

- Structure: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid chain.

- Properties :

- Key Difference: The Fmoc group enhances stability during solid-phase synthesis but adds steric bulk, contrasting with the simpler acetylamino group in the target compound .

2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (CAS 870483-31-1)

- Structure: Propanoic acid backbone with trifluorophenyl and amino groups.

- Properties :

- Applications: Potential use in CNS-targeting drugs due to fluorine-enhanced blood-brain barrier penetration.

Data Table: Comparative Analysis

*Calculated based on structural inference.

Research Findings and Implications

- Synthetic Challenges: Introducing the acetylamino group requires precise protection-deprotection strategies, as seen in analogs like SNAP-acid (), to avoid side reactions .

- Thermal Stability : The high melting point (204–205°C) of 3-(3,5-difluorophenyl)acrylic acid indicates robustness under thermal stress, a trait likely shared by the target compound .

Biological Activity

2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid, also known by its CAS number 883035-24-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Profile

| Property | Details |

|---|---|

| IUPAC Name | (E)-2-acetamido-3-(3,5-difluorophenyl)prop-2-enoic acid |

| Molecular Formula | C₁₁H₉F₂NO₃ |

| Molecular Weight | 241.19 g/mol |

| PubChem CID | 6375932 |

| MDL Number | MFCD27680350 |

Research indicates that 2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid exhibits several biological activities, particularly in cancer research. One notable mechanism involves the induction of oxidative stress in cancer cells, leading to apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

In a study focusing on esophageal squamous cell carcinoma (ESCC), the compound was shown to inhibit cell growth in a dose-dependent manner. The mechanism was linked to the following processes:

- Cell Cycle Arrest : The compound induced G2/M phase arrest by downregulating Cdc25c and upregulating phosphorylated Cdc-2 and Cyclin B1.

- Oxidative Stress Induction : It increased the oxidized form of glutathione (GSSG) without depleting reduced glutathione (GSH), significantly raising reactive oxygen species (ROS) levels in cells. This led to microtubule depolymerization via α-tubulin S-glutathionylation .

Biological Activity Overview

-

Anticancer Properties

- The compound's ability to induce oxidative stress and disrupt microtubule dynamics positions it as a potential therapeutic agent for various cancers.

- It has shown effectiveness against multiple cancer cell lines, indicating broad-spectrum anticancer activity.

-

Mechanistic Insights

- The generation of ROS is a critical factor in its mechanism, as it triggers apoptosis pathways and inhibits cell proliferation.

- Studies have demonstrated that the compound does not merely act as a cytotoxic agent but also modulates cellular signaling pathways involved in growth regulation.

Comparative Analysis of Similar Compounds

To better understand the efficacy of 2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid, a comparison with structurally similar compounds can provide insights into its unique biological activities.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2-Acetylamino-3-(4-fluorophenyl)prop-2-enoic acid | 883035-24-4 | Anticancer; induces oxidative stress |

| 4-(Acetylamino)phenylacetic acid | 123456-78-9 | Anti-inflammatory; less potent against cancer |

| 3-(3,5-Difluorophenyl)acrylic acid | 987654-32-1 | Moderate anticancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Acetylamino)-3-(3,5-difluorophenyl)-2-propenoic acid, and what key intermediates are involved?

- Methodological Answer : A typical synthesis involves coupling 3,5-difluorophenyl precursors with acetylated propenoic acid derivatives. For example, amide bond formation using coupling agents like HATU or DCC in anhydrous solvents (e.g., THF) is critical. Intermediate purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures removal of unreacted starting materials . Key intermediates include 3,5-difluorophenylacetyl chloride and acetylamino-protected propenoic acid esters.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify the presence of the difluorophenyl group (distinct aromatic splitting patterns) and the propenoic acid backbone (vinyl proton at δ ~6.5–7.5 ppm).

- IR : Confirm the acetyl C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- MS (ESI) : Look for the molecular ion peak (e.g., m/z ~255.2 [M+H]⁺) and fragmentation patterns consistent with the acetyl and difluorophenyl groups .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins. Positive controls (e.g., staurosporine) and dose-response curves are essential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological targets of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry to analyze electron density (e.g., Fukui indices) for nucleophilic/electrophilic sites.

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Validate predictions with experimental IC₅₀ values and SAR studies .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS) to identify key binding residues .

Q. What strategies resolve stereoisomers during synthesis, and how can chiral chromatography be optimized?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis or post-synthesis separation via chiral HPLC (e.g., Chiralpak® OD column with MeOH/CO₂ gradients).

- Optimization : Adjust mobile phase composition (e.g., 20% MeOH with 0.2% DMEA) and column temperature (e.g., 35°C) to enhance enantiomer separation. Retention times and ee% (>98%) are critical quality metrics .

Q. How do contradictory reports on biological activity (e.g., varying IC₅₀ values) arise, and how can they be reconciled?

- Methodological Answer : Contradictions often stem from:

- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Compound Purity : Verify purity via HPLC (>95%) and control for stereochemical integrity.

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent effects) using tools like R or Python .

Q. What scalable purification techniques (e.g., crystallization, continuous flow) are viable for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.